molecular formula C8H18Cl2NPS B14737426 N,N-Dibutylphosphoramidothioic dichloride CAS No. 6141-82-8

N,N-Dibutylphosphoramidothioic dichloride

Cat. No.: B14737426
CAS No.: 6141-82-8
M. Wt: 262.18 g/mol
InChI Key: AFQPCEVJCTUIAP-UHFFFAOYSA-N
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Description

N,N-Dibutylphosphoramidothioic dichloride: is a chemical compound with the molecular formula C8H18Cl2NPS. It is a member of the phosphoramidothioic dichloride family, characterized by the presence of phosphorus, sulfur, and chlorine atoms. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibutylphosphoramidothioic dichloride can be synthesized through the reaction of dibutylamine with phosphorus pentachloride and sulfur. The reaction typically occurs in an inert solvent such as toluene or dichloromethane under controlled temperature conditions. The general reaction scheme is as follows:

PCl5+S+(C4H9)2NH(C4H9)2NP(S)Cl2+HCl\text{PCl}_5 + \text{S} + \text{(C}_4\text{H}_9\text{)}_2\text{NH} \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{NP(S)Cl}_2 + \text{HCl} PCl5​+S+(C4​H9​)2​NH→(C4​H9​)2​NP(S)Cl2​+HCl

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutylphosphoramidothioic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines or alcohols, replacing the chlorine atoms with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form phosphoramidothioic acid derivatives.

    Reduction Reactions: It can be reduced to form phosphine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include N,N-dibutylphosphoramidothioic esters or amides.

    Oxidation Reactions: Products include phosphoramidothioic acids.

    Reduction Reactions: Products include phosphine derivatives.

Scientific Research Applications

N,N-Dibutylphosphoramidothioic dichloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of agrochemicals, flame retardants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dibutylphosphoramidothioic dichloride involves its ability to react with nucleophiles and electrophiles. The compound can form stable complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • N,N-Dimethylphosphoramidothioic dichloride
  • N,N-Diethylphosphoramidothioic dichloride
  • N,N-Dipropylphosphoramidothioic dichloride

Comparison: N,N-Dibutylphosphoramidothioic dichloride is unique due to its specific alkyl chain length (butyl groups), which can influence its reactivity and solubility compared to other similar compounds with shorter or longer alkyl chains. This uniqueness makes it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

6141-82-8

Molecular Formula

C8H18Cl2NPS

Molecular Weight

262.18 g/mol

IUPAC Name

N-butyl-N-dichlorophosphinothioylbutan-1-amine

InChI

InChI=1S/C8H18Cl2NPS/c1-3-5-7-11(8-6-4-2)12(9,10)13/h3-8H2,1-2H3

InChI Key

AFQPCEVJCTUIAP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)P(=S)(Cl)Cl

Origin of Product

United States

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